Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate: is an organic compound with the molecular formula C23H36O4. This compound is characterized by the presence of an ethyl ester group, a heptyloxyphenyl group, and an oxooctanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-heptyloxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: 8-(4-heptyloxyphenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(4-heptyloxyphenyl)-8-hydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The oxo group can form hydrogen bonds with the active site of enzymes, leading to inhibition.
Receptor Binding: The heptyloxyphenyl group can interact with hydrophobic pockets in receptor proteins, affecting their activity.
Comparison with Similar Compounds
- Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate
- Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate
- 8-(4-heptyloxyphenyl)-8-oxooctanoic acid
Uniqueness: Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
ethyl 8-(4-heptoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-3-5-6-9-12-19-27-21-17-15-20(16-18-21)22(24)13-10-7-8-11-14-23(25)26-4-2/h15-18H,3-14,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQONPNRHZGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645805 |
Source
|
Record name | Ethyl 8-[4-(heptyloxy)phenyl]-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-03-7 |
Source
|
Record name | Ethyl 4-(heptyloxy)-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-[4-(heptyloxy)phenyl]-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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